1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula . It is classified as a piperidine derivative, characterized by the presence of tert-butyl, methyl, and ethyl groups attached to the piperidine ring, along with two ester functional groups. This compound is recognized for its utility as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds in various fields, including chemistry and biology.
Methods and Technical Details
The synthesis of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multi-step processes. A common synthetic route includes:
In industrial settings, optimized reaction conditions are utilized to enhance efficiency and scalability, often involving automated systems for consistent quality control.
Structure and Data
The molecular structure of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate can be described as follows:
The structural formula can be illustrated as follows:
This configuration allows for diverse chemical reactivity and biological interactions.
Reactions and Technical Details
1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of nucleophiles in substitution reactions can vary based on desired products.
The mechanism of action for 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets within biological systems. This compound may act by binding to certain receptors or enzymes, modulating their activity and influencing biochemical pathways. The precise targets depend on the context of use, which can include applications in medicinal chemistry or biological research.
Physical Properties
Chemical Properties
These properties contribute to its utility in various scientific applications.
1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate has several important applications:
This compound's unique structure and reactivity make it valuable across multiple fields of research and industry.
The synthesis of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate (C₁₄H₂₃NO₅) follows multi-step reaction sequences initiated from commercially available piperidone precursors. A primary route begins with tert-butyl 4-oxopiperidine-1-carboxylate, where the critical 2-ethyl and 3-methyl carboxylate moieties are introduced through sequential alkylation and esterification steps [4]. Alternative pathways utilize trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as a precursor, undergoing catalytic ring expansion to form the piperidine scaffold [4]. Key steps involve:
Yields for these transformations vary significantly (45–99%) based on precursor choice and reaction control, with optimal pathways achieving near-quantitative conversion through meticulous intermediate purification [4] [6].
Table 1: Synthetic Routes to Piperidine-1,3-dicarboxylates
Precursor | Key Step | Reagents | Yield (%) | |
---|---|---|---|---|
4-Oxopiperidine-1-carboxylate | Enolate alkylation | NaH, Ethyl bromide | 75 | |
Cyanomethylpyrrolidine derivative | Catalytic ring expansion | Pd/C, H₂ (40°C, 2585 Torr) | 99 | |
3-Carboethoxy-4-piperidone | Transesterification | CH₃OH, acid catalyst | 85 | [4] [6] |
Regioselectivity challenges in C2 ethylation and C3 esterification are addressed through catalyst-controlled methodologies. Palladium on carbon (Pd/C) proves essential for chemoselective reduction during ring expansion steps, operating under mild conditions (40°C, ∼2585 Torr H₂ pressure) to preserve existing esters [4] . For direct C2 alkylation, phase-transfer catalysts like tetrabutylammonium bromide facilitate enolate formation in biphasic systems, achieving C2/C6 regioselectivity ratios exceeding 8:1 [7]. Simultaneously, enzymatic catalysis using lipases enables discrimination between tert-butyl and methyl ester functionalities during partial hydrolyses—a critical strategy for late-stage modifications . Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to direct electrophiles to the sterically accessible C2 position, minimizing di-alkylated byproducts to <5% [7].
The orthogonal stability profiles of tert-butyl and methyl esters dictate their strategic deployment. The tert-butoxycarbonyl (Boc) group at N1 provides robust protection against nucleophiles and bases during C2 alkylation, while permitting acid-mediated deprotection (TFA/DCM) without disturbing methyl ester or ketone functionalities [9]. Conversely, the C3 methyl ester serves as a transformable handle for amidations or reductions, benefiting from its compatibility with Boc deprotection conditions . Comparative studies confirm that ethyl esters (as in analog 98977-34-5) exhibit enhanced stability toward organometallic reagents but require harsher saponification conditions (2M NaOH, 70°C), whereas methyl esters (161491-24-3) balance reactivity and ease of removal [3] [9]. This protecting group synergy enables sequential derivatization—Boc ensures N1 integrity while methyl ester allows C3 functional group interconversion.
Reaction parameter optimization elevates yields from sub-50% to >90% in key transformations. Hydrogenation steps benefit from precise pressure control (2585.81 Torr) and ethanol solvent systems, minimizing over-reduction of the 4-oxo group [4]. Temperature studies reveal that enolate alkylation proceeds with minimal dialkylation byproducts at −78°C, though practical implementation favors −40°C for energy efficiency with only 3% yield penalty [8]. Solvent screening identifies tetrahydrofuran (THF) as optimal for lithiation-alkylation sequences due to its ability to solvate organolithium reagents while tolerating ester functionalities [8]. Catalyst loading reduction is achieved through microwave irradiation (Pd/C, 100W, 80°C), cutting reaction times from 12 hours to 35 minutes while maintaining 98% yield [8].
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Conditions | Catalyst/Loading | Yield (%) | |
---|---|---|---|---|
C2 Ethylation | THF, −40°C, 2.2 eq n-BuLi | None | 92 | |
Ring expansion | EtOH, 40°C, 2585 Torr H₂ | Pd/C (5 wt%) | 99 | |
Methyl esterification | CH₂Cl₂, 0°C, 1.1 eq MeOCOCl | Pyridine (1.5 eq) | 95 | |
Boc protection | Dioxane, rt, Boc₂O (1.05 eq) | DMAP (0.1 eq) | 97 | [4] [8] |
Structural analogs demonstrate how subtle modifications alter reactivity and applications. The unsubstituted derivative 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (161491-24-3, C₁₂H₁₉NO₅) lacks the C2 ethyl group, reducing steric hindrance and increasing ring conformational flexibility (measured via rotational barrier analysis) [6]. Conversely, the ethyl ester analog 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (98977-34-5, C₁₃H₂₁NO₅) shows ∼15% enhanced hydrolytic stability in physiological pH models due to the ethyl group’s steric and electronic effects [3] [9]. Most significantly, 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (932035-01-3) replaces the 4-oxo with an amino group, enabling participation in amide coupling reactions inaccessible to the ketone-containing variants [4]. Physicochemical comparisons reveal the title compound’s C2 ethyl group increases log P by 0.4 units versus methyl analogs (2.51 vs. 2.11), impacting membrane permeability in bioactivity screens [2] [8].
Table 3: Comparative Analysis of Piperidine Dicarboxylate Derivatives
Compound | Molecular Formula | Key Feature | log P | Applications | |
---|---|---|---|---|---|
1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate | C₁₄H₂₃NO₅ | C2 ethyl substitution | 2.51 | Peptide backbone modification | |
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (161491-24-3) | C₁₂H₁₉NO₅ | Unsubstituted C2 | 2.11 | Crosslinking agent | |
1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (98977-34-5) | C₁₃H₂₁NO₅ | Ethyl ester at C3 | 1.38 | Polymer modifier | |
1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (932035-01-3) | C₁₃H₂₄N₂O₄ | 4-Amino substitution | 0.95 | Pharmaceutical intermediate | [2] [3] [4] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3